2-Methoxyestrone

Catalog No.
S562647
CAS No.
362-08-3
M.F
C19H24O3
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyestrone

CAS Number

362-08-3

Product Name

2-Methoxyestrone

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-2-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1

InChI Key

WHEUWNKSCXYKBU-QPWUGHHJSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O

Synonyms

3-Hydroxy-2-methoxyestra-1,3,5(10)-trien-17-one; 2-Hydroxyestrone 2-Methyl Ether; 2-Methoxy-3-hydroxyestra-1,3,5(10)-trien-17-one;

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)OC)O

2-Methoxyestrone is a naturally occurring methoxylated catechol estrogen and a metabolite of estrone, characterized by the addition of a methoxy group (-OCH₃) at the 2-position of the estrone molecule. This chemical modification alters its biochemical properties and significantly impacts its biological activity. 2-Methoxyestrone is produced through the enzymatic action of catechol-O-methyltransferase on 2-hydroxyestrone, which is itself a metabolite of estrone. It is classified as a steroid and is part of the androgen and estrogen metabolic pathways, detectable in various mammals .

The mechanism of action of 2-ME1 is not fully understood. While it lacks significant estrogenic activity, it might influence biological processes through alternative pathways. Some studies suggest it may:

  • Modulate prostaglandin synthesis: 2-ME1 has been shown to increase levels of 6-keto prostaglandin F1α (6-keto PGF1α) in human umbilical vein endothelial cells []. Prostaglandins are involved in various physiological functions.
  • Reduce cholesterol: Studies in rats indicate 2-ME1 may help lower serum cholesterol levels []. However, the underlying mechanism requires further investigation.

More research is needed to definitively establish the mechanism of action of 2-ME1.

Further Considerations:

  • The safety profile of 2-ME1 at high concentrations is unknown.
  • Potential interactions with medications or other compounds require investigation.

Anti-Cancer Properties

In vitro (laboratory) experiments have demonstrated several anti-cancer activities of 2-Methoxyestrone:

  • Preventing tumor growth: Studies have shown 2-Methoxyestrone can inhibit the proliferation of various cancer cell lines, potentially hindering tumor development .
  • Anti-angiogenic effects: 2-Methoxyestrone may impede the formation of new blood vessels that tumors need for growth and survival .
  • Minimal estrogenic activity: Unlike estradiol, 2-Methoxyestrone has minimal binding affinity to estrogen receptors, potentially reducing the risk of hormone-related side effects .

The primary reaction involving 2-methoxyestrone is its formation from 2-hydroxyestrone through methylation:

2 Hydroxyestrone+S Adenosylmethionine2 Methoxyestrone+S Adenosylhomocysteine\text{2 Hydroxyestrone}+\text{S Adenosylmethionine}\rightarrow \text{2 Methoxyestrone}+\text{S Adenosylhomocysteine}

Additionally, 2-methoxyestrone can undergo further transformations to yield sulfated or glucuronidated derivatives via enzyme-mediated reactions. For example:

2 Methoxyestrone+Uridine diphosphate glucuronic acid2 Methoxyestrone 3 glucuronide+Uridine 5 diphosphate\text{2 Methoxyestrone}+\text{Uridine diphosphate glucuronic acid}\rightarrow \text{2 Methoxyestrone 3 glucuronide}+\text{Uridine 5 diphosphate}

These metabolic processes are crucial for the detoxification and elimination of this compound from the body .

Despite being a metabolite of estrone, 2-methoxyestrone exhibits very low affinity for estrogen receptors, indicating minimal estrogenic activity compared to other estrogens. Its unique structure allows it to participate in various biochemical pathways without exerting significant estrogen-like effects. Research suggests that it may play roles in non-receptor mediated pathways, potentially influencing cellular processes such as apoptosis and cell proliferation in certain contexts .

  • Starting Material: Estrone or 2-hydroxyestrone.
  • Methylation: Reaction with methylating agents such as methyl iodide or S-adenosylmethionine in the presence of appropriate catalysts.
  • Purification: Isolation and purification of the product via chromatography techniques.

This synthetic approach allows for the production of 2-methoxyestrone for laboratory studies and potential therapeutic applications .

2-Methoxyestrone has garnered interest due to its potential implications in health and disease. It serves as a biomarker for estrogen metabolism, providing insights into hormone balance and disease pathophysiology. Its role in cancer research is particularly noteworthy; studies suggest that it may exhibit anti-proliferative effects on certain cancer cells, including breast cancer, by binding to tubulin and inhibiting cell division . Furthermore, its low estrogenic activity may position it as a safer alternative in hormone replacement therapies.

Research indicates that 2-methoxyestrone interacts with various biological systems differently than traditional estrogens. Its low affinity for estrogen receptors suggests that it may not directly influence estrogen-responsive gene expression but could modulate other signaling pathways involved in cell growth and differentiation. Studies have explored its cytotoxic effects on cancer cells, highlighting its potential role as an anti-cancer agent due to its ability to disrupt microtubule function .

Several compounds share structural similarities with 2-methoxyestrone, each exhibiting unique biological activities:

CompoundStructure ModificationEstrogenic ActivityNotable Effects
EstroneNoneModeratePrecursor to other estrogens
2-HydroxyestroneHydroxyl group at position 2LowImplicated in breast cancer risk
4-HydroxyestroneHydroxyl group at position 4ModeratePotentially carcinogenic
2-MethoxyestradiolMethoxy group at position 2Very LowAnti-proliferative effects on tumors
EstradiolHydroxyl groups at positions 17 and 3HighPotent estrogenic effects

Uniqueness: The primary distinction of 2-methoxyestrone lies in its low receptor affinity combined with potential cytotoxic properties against certain cancer cells, which sets it apart from more potent estrogens like estradiol and estrone .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid; [Sigma-Aldrich MSDS]
Solid

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

300.17254462 g/mol

Monoisotopic Mass

300.17254462 g/mol

Heavy Atom Count

22

Appearance

White to pale yellow solid

Melting Point

187.0 - 189.5 °C

UNII

SJ5857RRL3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

362-08-3

Metabolism Metabolites

2-Methoxyestrone has known human metabolites that include (8R,9S,13S,14S)-2-Methoxy-13-methyl-3-[(2R,3R,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]oxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one.
2-Methoxyestrone is a known human metabolite of 2-hydroxyestrone.

Wikipedia

2-Methoxyestrone

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C18 steroids (estrogens) and derivatives [ST0201]

Dates

Modify: 2023-08-15

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